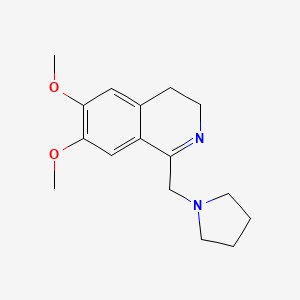

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline

Beschreibung

Eigenschaften

CAS-Nummer |

921213-21-0 |

|---|---|

Molekularformel |

C16H22N2O2 |

Molekulargewicht |

274.36 g/mol |

IUPAC-Name |

6,7-dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C16H22N2O2/c1-19-15-9-12-5-6-17-14(11-18-7-3-4-8-18)13(12)10-16(15)20-2/h9-10H,3-8,11H2,1-2H3 |

InChI-Schlüssel |

MZRCDDHRHQQTQD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)CCN=C2CN3CCCC3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formylation and Cyclization Dynamics

In the patented one-pot method:

-

Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

-

Oxalylation : Treatment with oxalyl chloride generates an intermediate acyl chloride.

-

Cyclization : Phosphotungstic acid catalyzes ring closure, followed by methanol quenching to remove oxalic acid byproducts.

Key parameters include:

-

Temperature : 10–20°C during oxalyl chloride addition to prevent over-oxidation.

-

Catalyst : Phosphotungstic acid outperformed FeCl₃, reducing impurities to ≤0.15%.

Introducing the Pyrrolidin-1-ylmethyl Substituent

The pyrrolidin-1-ylmethyl group at the C1 position necessitates selective alkylation or reductive amination post-cyclization. While no direct examples exist for the target compound, analogous modifications to dihydroisoquinolines suggest two viable approaches:

Friedel-Crafts Alkylation

In a related synthesis, Friedel-Crafts acylation with aluminium chloride was employed to introduce a 4-trifluoromethylphenethyl group. Adapting this for pyrrolidin-1-ylmethyl substitution would require:

-

Electrophilic reagent : Pyrrolidin-1-ylmethyl chloride or bromide.

-

Solvent : Dichloromethane or acetonitrile for optimal Lewis acid activity.

-

Catalyst : AlCl₃ or FeCl₃ at 0–25°C.

Reductive Amination

An alternative route involves condensing a pre-formed dihydroisoquinoline with pyrrolidine-1-carbaldehyde under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C). This method avoids harsh acids but may require protecting groups for the methoxy substituents.

Comparative Analysis of Methodologies

Optimization Challenges and Solutions

Selectivity in Alkylation

Introducing the bulky pyrrolidin-1-ylmethyl group risks regioisomer formation. Steric hindrance at the C1 position favors substitution, but directing groups (e.g., methoxy at C6/C7) may enhance selectivity. Computational modeling could predict optimal reaction coordinates.

Purification Strategies

Crystallization from methanol, as described in the one-pot method, effectively removes unreacted starting materials. For the target compound, gradient recrystallization (e.g., methanol/water) or chromatography may be necessary if alkylation yields mixed products.

Industrial Feasibility and Cost Considerations

The one-pot protocol reduces costs by:

-

Eliminating intermediate isolations.

-

Using inexpensive reagents (ethyl formate, oxalyl chloride).

-

Minimizing waste (≤5% solvent recovery).

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds .

Wissenschaftliche Forschungsanwendungen

Research indicates that 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline exhibits a range of biological activities:

- Antioxidant Activity : Demonstrated significant free radical scavenging capabilities.

- Anticancer Properties : Showed growth inhibition against various cancer cell lines.

- Neuroprotective Effects : Potential treatment for neurodegenerative diseases due to its ability to inhibit catechol-O-methyltransferase (COMT).

Anticancer Activity

A notable study evaluated the compound against the NCI 60 cell lines panel. The results indicated moderate growth inhibition (up to 44.59%) against CCRF-CEM leukemia cells, suggesting potential for further development in cancer therapeutics .

Neuroprotective Effects

The compound's role as a COMT inhibitor was highlighted in studies showing its promise in enhancing dopamine levels in the brain. This could be beneficial for managing Parkinson's disease .

Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant antioxidant properties with an IC50 value indicating effective free radical scavenging .

Summary of Biological Activities

The following table summarizes the biological activities associated with 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline:

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antioxidant | Free radical scavenging | Not specified |

| Anticancer | Growth inhibition in CCRF-CEM leukemia cells | Up to 44.59% |

| Neuroprotection | Inhibition of COMT leading to enhanced dopamine levels | Not specified |

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives. Key structural variations among analogs include substituents at position 1 (e.g., aryl, heteroaryl, or alkyl groups) and oxidation states of the isoquinoline core. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Data Tables for Key Analogs

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Commercial Availability and Pricing

Biologische Aktivität

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the isoquinoline class of alkaloids, characterized by its unique structure that includes two methoxy groups and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 245.32 g/mol.

Antimicrobial Properties

Research indicates that derivatives of isoquinolines exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 6,7-dimethoxyisoquinoline can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline | E. coli | 15 |

| 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline | S. aureus | 18 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Case Study:

A study investigated the effects of 6,7-dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of exposure. The compound was shown to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins.

Neurological Effects

Recent research has highlighted the compound's potential in neurological applications. It has been shown to modulate neurotransmitter systems, particularly affecting acetylcholine and serotonin pathways.

Mechanism of Action:

The compound enhances calcium influx through voltage-gated L-type calcium channels, which may influence muscle contractility and neuronal excitability. In one study, it was observed that treatment with the compound resulted in a significant reduction in spontaneous contractile activity in isolated smooth muscle tissues.

| Concentration (µM) | Contractile Activity (% Reduction) |

|---|---|

| 25 | 20 |

| 50 | 31.6 |

| 100 | 45 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive for therapeutic use. Further investigations are required to fully elucidate its metabolic pathways and excretion routes.

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity studies have shown that at therapeutic doses, adverse effects are minimal; however, further long-term studies are warranted.

Q & A

Q. What are the most reliable synthetic routes for 6,7-dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline, and how can intermediates be characterized?

The synthesis typically involves functionalizing the 1-position of the dihydroisoquinoline core. A general approach includes:

- Reductive alkylation : Reacting 6,7-dimethoxy-3,4-dihydroisoquinoline with pyrrolidine-1-carbaldehyde under reducing conditions (e.g., NaBH₄ in methanol) .

- Mannich reactions : Introducing the pyrrolidinylmethyl group via condensation with formaldehyde and pyrrolidine, followed by purification via column chromatography .

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C6/C7 and pyrrolidinylmethyl at C1). Mass spectrometry (MS) and HPLC (>98% purity) validate molecular weight and purity .

Q. How can dihydroisoquinoline intermediates be reduced to tetrahydroisoquinoline derivatives?

- NaBH₄ reduction : Stirring 3,4-dihydroisoquinoline derivatives with NaBH₄ (2 mmol per 1 mmol substrate) in methanol for 30 minutes yields tetrahydroisoquinolines with >90% efficiency. Extract with CH₂Cl₂ and dry over Na₂SO₄ .

- Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ pressure (1–3 atm) to saturate the 3,4-dihydro ring. Monitor progress via TLC .

Q. What spectroscopic methods are critical for structural elucidation of substituted dihydroisoquinolines?

- ¹H NMR : Methoxy protons (δ 3.70–3.90 ppm), dihydroisoquinoline aromatic protons (δ 6.50–7.20 ppm), and pyrrolidinylmethyl protons (δ 2.50–3.20 ppm) .

- MS (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₂N₂O₂ at m/z 298.4) .

- IR : Stretch bands for C=N (1640–1680 cm⁻¹) and methoxy C-O (1240–1270 cm⁻¹) .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral 1-substituted dihydroisoquinolines be optimized?

- Chiral auxiliaries : Use menthyl or cholesteryl esters to induce asymmetry during Reissert compound formation. Diastereomeric ratios up to 80:20 are achievable via selective crystallization .

- Asymmetric transfer hydrogenation (ATH) : Employ [RuCl(η⁶-p-cymene)(TsDPEN)] catalyst for enantioselective reduction of imine bonds. Optimize solvent (DMF/MeOH) and temperature (0–25°C) for >90% ee .

Q. What strategies are effective in designing analogs for orexin receptor antagonism studies?

- Substitution patterns : Replace the pyrrolidinylmethyl group with bulkier aryl/heteroaryl groups (e.g., naphthyl or quinolinyl) to enhance receptor binding. Synthesize via nucleophilic substitution or Suzuki coupling .

- Bioisosteres : Introduce sulfonamide or carbamate groups at C1 while retaining the dihydroisoquinoline core. Evaluate antagonism using calcium flux assays in HEK293 cells expressing OX₁R/OX₂R .

Q. How do reaction conditions influence the oxidative cyclization of reticuline analogs to aporphine alkaloids?

- Flow chemistry : Use continuous-flow reactors with POCl₃ at 85°C to promote cyclization of 6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline. Adjust residence time (6–8 hours) to minimize byproducts .

- Solvent effects : Polar aprotic solvents (CH₃CN) enhance electrophilic aromatic substitution, while DMF accelerates ring closure .

Key Methodological Insights

- Contradictions in Reduction Efficiency : NaBH₄ works well for small-scale reductions, but catalytic hydrogenation is preferable for bulky substituents due to steric hindrance .

- Stereochemical Challenges : Diastereomeric Reissert compounds may require multiple crystallizations for separation, as seen in menthyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.